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molecular formula C10H11NO2 B8619934 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde CAS No. 59839-24-6

6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No. B8619934
M. Wt: 177.20 g/mol
InChI Key: VHKOSSFXJPIOLB-UHFFFAOYSA-N
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Patent
US04013663

Procedure details

46.0 g of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide are reacted with 85 ml of formamide for 1 hour at 140° C. with stirring. After cooling to 100° C., 216 ml of water are added, whereby the reaction product crystallizes. 34.0 g of 2-formyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline are obtained. m.p. = 185.5° - 186° C. (ethanol).
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
216 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:7][CH2:6]2.[CH:13](N)=[O:14]>O>[CH:13]([N:8]1[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([OH:2])[CH:4]=2)[CH2:9]1)=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
Br.OC=1C=C2CCNCC2=CC1
Name
Quantity
85 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
216 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereby the reaction product crystallizes

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1CC2=CC=C(C=C2CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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